molecular formula C24H32Na2O7S2 B1345190 Disodium 4-dodecyl-2,4'-oxydibenzenesulfonate CAS No. 7575-62-4

Disodium 4-dodecyl-2,4'-oxydibenzenesulfonate

Cat. No. B1345190
CAS RN: 7575-62-4
M. Wt: 542.6 g/mol
InChI Key: MORMPWNLQJTSOT-UHFFFAOYSA-L
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Description

Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate is an inorganic compound with the molecular formula C24H32Na2O7S2 . It is used as a cross-linking agent and can be used as an emulsifier for emulsion polymerization, a leveling agent in the nylon printing and dyeing industry, and a wetting agent, a coupling agent, and a stabilizer in the detergent industry .


Synthesis Analysis

The synthesis of Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate involves the reaction of dodecyl diphenyl ether with fuming sulfuric acid (SO3 20%~25%) at about 15°C. The molar ratio of dodecyl diphenyl ether to fuming sulfuric acid is 1:2.2. After the dropping of fuming sulfuric acid, the temperature is raised to 50°C and the reaction is allowed to proceed for 3 hours .


Molecular Structure Analysis

The molecular structure of Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate is represented by the SMILES notation: CCCCCCCCCCCCc1ccc(c(c1)Oc2ccc(cc2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] and the InChI notation: InChI=1S/C24H34O7S2.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-20-13-18-24(33(28,29)30)23(19-20)31-21-14-16-22(17-15-21)32(25,26)27;;/h13-19H,2-12H2,1H3,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 .


Chemical Reactions Analysis

Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate reacts with hydrogen peroxide to produce persulfate and diphenyl ether .


Physical And Chemical Properties Analysis

Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate is a amber transparent liquid. It has a relative density of 1.161 at 25°C and a viscosity of 145MPa·s at 25°C at a concentration of 0.1%. It is soluble in water, hydrochloric acid, and alkali solution, but insoluble in mineral oil and xylene .

Scientific Research Applications

  • Cross-linking Agent in Polymer Chemistry

    • Summary of Application : Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate is an inorganic compound that can be used as a cross-linking agent . This compound reacts with hydrogen peroxide to produce persulfate and diphenyl ether . The reaction solution is then treated with polyvinyl alcohol to form a cross-linked polymer .
    • Methods of Application : The compound is mixed with hydrogen peroxide, which initiates a reaction to produce persulfate and diphenyl ether. This reaction solution is then treated with polyvinyl alcohol, resulting in the formation of a cross-linked polymer .
    • Results or Outcomes : The outcome of this process is a cross-linked polymer. Cross-linked polymers have a variety of applications, including use in coatings, adhesives, and sealants .
  • Emulsifier in Emulsion Polymerization

    • Summary of Application : Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate is used as an emulsifier for emulsion polymerization .
    • Methods of Application : In emulsion polymerization, this compound is added to a mixture of monomers and water. It helps to stabilize the dispersion of monomers in water during the polymerization process .
    • Results or Outcomes : The result is a stable emulsion of polymer particles in water. This emulsion can be used to produce latex products, paints, adhesives, and other materials .
  • Leveling Agent in Nylon Printing and Dyeing Industry

    • Summary of Application : Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate is used as a leveling agent in the nylon printing and dyeing industry . A leveling agent is a substance that promotes even distribution of dye on the fabric, resulting in a uniform color .
    • Methods of Application : This compound is added to the dye bath during the dyeing process. It helps to ensure that the dye is evenly distributed across the fabric .
    • Results or Outcomes : The result is a uniformly dyed fabric, which is crucial for achieving high-quality prints and dyes .
  • Wetting Agent in the Detergent Industry

    • Summary of Application : In the detergent industry, Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate is used as a wetting agent . Wetting agents reduce the surface tension of water, allowing it to spread out and penetrate more easily .
    • Methods of Application : This compound is mixed into detergent formulations. It helps to improve the detergent’s ability to wet surfaces and penetrate soils .
    • Results or Outcomes : The result is a more effective detergent that can clean surfaces more thoroughly .
  • Coupling Agent in the Detergent Industry

    • Summary of Application : Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate is also used as a coupling agent in the detergent industry . Coupling agents help to stabilize the formulation and improve the performance of the detergent .
    • Methods of Application : This compound is added to detergent formulations. It helps to stabilize the formulation and improve its cleaning performance .
    • Results or Outcomes : The result is a stable and high-performing detergent .
  • Stabilizer in the Detergent Industry

    • Summary of Application : Lastly, Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate is used as a stabilizer in the detergent industry . Stabilizers help to maintain the physical and chemical properties of the detergent over time .
    • Methods of Application : This compound is incorporated into detergent formulations. It helps to maintain the detergent’s properties over time, ensuring consistent performance .
    • Results or Outcomes : The result is a detergent that maintains its cleaning effectiveness over time .

Safety And Hazards

Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate should be handled with care to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided. Exposure should be avoided and special instructions should be obtained before use. Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

disodium;4-dodecyl-2-(4-sulfonatophenoxy)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O7S2.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-20-13-18-24(33(28,29)30)23(19-20)31-21-14-16-22(17-15-21)32(25,26)27;;/h13-19H,2-12H2,1H3,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORMPWNLQJTSOT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC(=C(C=C1)S(=O)(=O)[O-])OC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041898
Record name Sodium dodecyl diphenyl ether disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium 4-dodecyl-2,4'-oxydibenzenesulfonate

CAS RN

7575-62-4
Record name Disodium 4-dodecyl-2,4'-oxydibenzenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007575624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium dodecyl diphenyl ether disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DISODIUM 4-DODECYL-2,4'-OXYDIBENZENESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O37Y035318
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
P Wang, JX Dong, NB Li, HQ Luo - … Acta Part A: Molecular and Biomolecular …, 2013 - Elsevier
We present here a resonance Rayleigh scattering (RRS) spectrum method for the determination of melamine at the nanogram level using a gemini surfactant (disodium 4-dodecyl-2,4′-…
Number of citations: 10 www.sciencedirect.com
BA Schneider - 1979 - books.google.com
1-(ALKYL AMINO)-3-AMINOPROPANE (AS IN FATTY ACIDS OF COCONUT OIL) 1-(ALKYL* AMINO)-3-AMINOPROPANE (AS IN FATTY ACIDS OF COCONUT OIL) 1-(ALKYL* AMINO)-…
Number of citations: 2 books.google.com
B Tan, Y Li, MF Palacios, J Therrien… - Colloids and Surfaces A …, 2016 - Elsevier
In this work, aqueous suspensions of poly(3-hexylthiophene) (P3HT) colloids were fabricated using three different surfactants with varied degrees of conjugation. The morphology, …
Number of citations: 24 www.sciencedirect.com
Z Gao, C Huang, D Yang, H Zhang, J Guo, J Wei - Dyes and Pigments, 2018 - Elsevier
In this study, we developed a new kind of dual-mode multicolored photonic crystals (PCs), which could be used as a new type of dye, and achieved multicolored patterns. This kind of …
Number of citations: 40 www.sciencedirect.com
MK Andrews, A Smirnova, D Sharp, S Taylor… - Journal of Molecular …, 2019 - Elsevier
Aqueous colloids of conjugated polymers (CP), such as poly(3-hexylthiophene) (P3HT), are an attractive alternative for processing CP-based materials because (1) the microstructure of …
Number of citations: 2 www.sciencedirect.com
YT Lin, R Singh, SW Kuo, FH Ko - Organic Electronics, 2017 - Elsevier
We have developed a strategy for modifying the channel layer of organic thin film transistors (OTFTs) through side-chain induced self-organization into a well-ordered film. To obtain …
Number of citations: 4 www.sciencedirect.com
X Qiao, X Dong, Y He, X Pang - European Polymer Journal, 2023 - Elsevier
Nitroxide-mediated polymerization (NMP) is known to be a simple reversible deactivation radical polymerization (RDRP) method for preparing well defined polymers. In compared with …
Number of citations: 0 www.sciencedirect.com
M Rammal, P Lévêque, G Schlatter, N Leclerc… - Materials Chemistry …, 2020 - pubs.rsc.org
Two decades of research have allowed organic solar cells to appear today as an alternative to hybrid and inorganic photovoltaic devices. However, several issues need to be …
Number of citations: 14 pubs.rsc.org
B Tan - 2016 - search.proquest.com
The objective of this dissertation was to explore a mini-emulsion method for producing greener polymer electronic and packaging coatings. Conjugated polymer colloids were prepared …
Number of citations: 0 search.proquest.com
M Rammala, P Lévêqueb, G Schlattera, N Leclerc… - publis.icube.unistra.fr
Two decades of research have allowed organic solar cells to appear today as an alternative to hybrid and inorganic photovoltaic devices. However, several issues need to be …
Number of citations: 0 publis.icube.unistra.fr

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